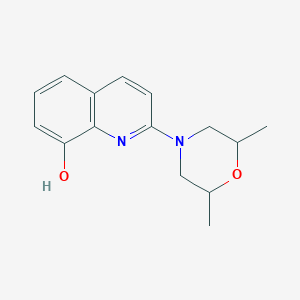
2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors such as hydrazines and ketones under acidic or basic conditions.
Alkylation: The final step involves the alkylation of the indazole core with 2,2-dimethylpropan-1-one under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives of the compound.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indazole core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-6-nitro-2H-indazole: Similar structure but lacks the 2,2-dimethylpropan-1-one moiety.
1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethanone: Similar structure but has an ethanone group instead of the 2,2-dimethylpropan-1-one moiety.
Uniqueness
2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one is unique due to the presence of the 2,2-dimethylpropan-1-one moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a building block for the synthesis of more complex molecules and its potential therapeutic applications.
Propiedades
Número CAS |
62235-22-7 |
|---|---|
Fórmula molecular |
C13H15N3O3 |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-(3-methyl-6-nitroindazol-1-yl)propan-1-one |
InChI |
InChI=1S/C13H15N3O3/c1-8-10-6-5-9(16(18)19)7-11(10)15(14-8)12(17)13(2,3)4/h5-7H,1-4H3 |
Clave InChI |
WGNDYMGVFQNETF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


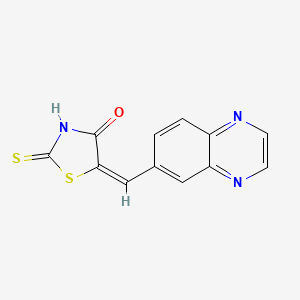

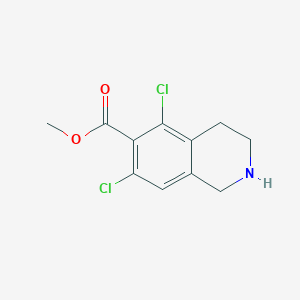

![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)

![2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline](/img/structure/B15065343.png)
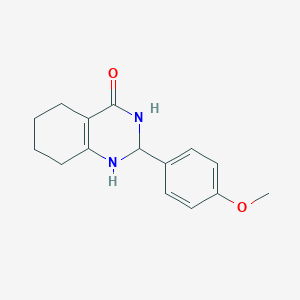

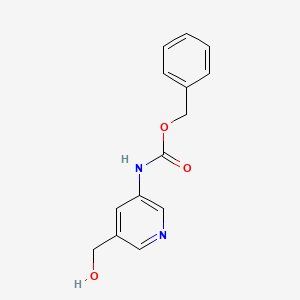
![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)
